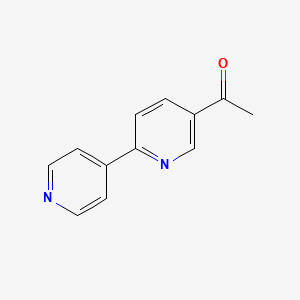
1-(2,4'-Bipyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(2,4'-Bipyridin-5-yl)ethanone has not been directly studied in the provided papers. However, insights into related structures can be drawn from the analysis of similar compounds. For instance, the molecular structure and vibrational frequencies of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been investigated using Gaussian09 software, with results aligning well with experimental infrared bands and XRD data . This suggests that computational methods such as DFT could be applied to study the molecular structure of this compound.
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions with careful selection of reagents. For example, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized from an acetohydrazide precursor, indicating the potential for functional group transformations in the synthesis of bipyridine derivatives . Similarly, the preparation of 1,2-Bis(2,2':6',2''-Terpyridin-4'-yl)Ethanone involved a homo-coupling reaction, which could be a relevant method for synthesizing bipyridine compounds .
Chemical Reactions Analysis
The chemical reactivity of bipyridine derivatives can be inferred from studies on charge-transfer reactions, such as the reaction between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone . These reactions are often characterized by the formation of stable complexes, which could be relevant for the reactivity of this compound in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine compounds can be diverse. For instance, the study of co-crystal formation between 2,2'-dithiodibenzoic acid and 4,4'-bipyridine revealed the importance of hydrogen bonding in the solid state . The vibrational and structural observations of a dihydro-1H-pyrazol-1-yl derivative showed the significance of hyperpolarizability in nonlinear optical properties . These findings suggest that this compound may also exhibit interesting optical properties and form specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-(2,4'-Bipyridin-5-yl)ethanone derivatives have been synthesized and tested for various biological activities. For instance, a study synthesized a series of new bipyridine carbonitriles and subjected them to in vitro antibacterial and antifungal screening, showing promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Material Science and Liquid Crystallinity
In the field of material science, this compound derivatives have been part of studies focusing on liquid crystallinity and hydrogen bonding. One study examined the relationship between liquid crystallinity and hydrogen bonding in mixtures containing bipyridines, contributing to understanding the behavior of hydrogen-bonded liquid crystals (Martinez-Felipe et al., 2016).
Photocatalysis
The compound has been utilized in photocatalytic applications, particularly in the reduction of CO2. A study synthesized novel supramolecular complexes involving this compound derivatives, which photocatalyzed selective reduction of CO2 to CO under red-light irradiation, demonstrating the compound's potential in photocatalytic processes (Tamaki et al., 2013).
Crystallography and Molecular Interactions
Research in crystallography has also incorporated this compound derivatives. A study reported the crystal structure of a bipyridine compound, analyzing its molecular interactions, crystal packing, and stability, which are crucial for understanding the material's properties in various applications (Różycka-Sokołowska et al., 2013).
Sensor Applications
In sensor technology, this compound derivatives have been synthesized and characterized for detecting trace elements in water, indicating its application in environmental monitoring and analysis (Kong et al., 2013).
Propiedades
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBUIUMBFOZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














